Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((2-oxo-1-(((4-sulfophenyl)amino)carbonyl)propyl)azo)-, tetrasodium salt

Description

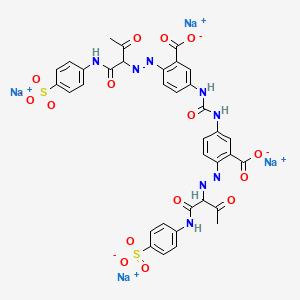

This compound is a highly functionalized benzoic acid derivative characterized by:

- Azo linkages: Critical for chromophore formation, typical in dyes .

- Sulfophenyl groups: Enhance water solubility via sulfonation and sodium salt formation.

- Tetrasodium salt: Increases ionic character, improving solubility in aqueous media .

While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, its structural motifs align with azo dyes and sulfonated aromatic compounds used in industrial applications, particularly textiles and coatings .

Properties

CAS No. |

72749-85-0 |

|---|---|

Molecular Formula |

C35H26N8Na4O15S2 |

Molecular Weight |

954.7 g/mol |

IUPAC Name |

tetrasodium;5-[[3-carboxylato-4-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]phenyl]carbamoylamino]-2-[[1,3-dioxo-1-(4-sulfonatoanilino)butan-2-yl]diazenyl]benzoate |

InChI |

InChI=1S/C35H30N8O15S2.4Na/c1-17(44)29(31(46)36-19-3-9-23(10-4-19)59(53,54)55)42-40-27-13-7-21(15-25(27)33(48)49)38-35(52)39-22-8-14-28(26(16-22)34(50)51)41-43-30(18(2)45)32(47)37-20-5-11-24(12-6-20)60(56,57)58;;;;/h3-16,29-30H,1-2H3,(H,36,46)(H,37,47)(H,48,49)(H,50,51)(H2,38,39,52)(H,53,54,55)(H,56,57,58);;;;/q;4*+1/p-4 |

InChI Key |

HGKOMMCIIIKIAN-UHFFFAOYSA-J |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)NC(=O)NC3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Amino Precursors

- The synthesis begins with the diazotization of 4-sulfophenyl-substituted amines. This involves treating the aromatic amine with nitrous acid under acidic conditions at low temperatures (0–5 °C) to form the corresponding diazonium salt.

- Control of pH and temperature is essential to prevent decomposition and side reactions.

Azo Coupling Reaction

- The diazonium salt is then coupled with benzoic acid derivatives that have reactive sites at the 3,3' positions.

- The coupling is typically performed in aqueous or mixed solvent systems, sometimes in the presence of alkali metal hydroxides or carbonates to maintain an alkaline environment conducive to azo bond formation.

- The coupling reaction may be carried out in solvents such as Ν,Ν-dimethylformamide to enhance solubility and reaction efficiency.

Formation of Carbamoyl and Oxo Substituents

- The compound features carbamoylamino and oxo groups attached to the propyl side chains on the azo moieties.

- These functional groups are introduced either by reacting the azo intermediate with isocyanates or carbamoyl chlorides, or by oxidative transformations of precursor groups.

- Precise stoichiometric control and reaction conditions are necessary to achieve selective substitution without overreaction.

Hydrolysis and Salt Formation

- After azo coupling and functionalization, the intermediate compounds are subjected to alkaline hydrolysis.

- Hydrolysis converts ester or protected groups to the free acid form.

- The final step involves neutralization with sodium hydroxide to form the tetrasodium salt, enhancing water solubility and stability of the dye.

Process Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Diazotization Temperature | 0–5 °C | Prevents diazonium salt decomposition |

| pH during Coupling | 8–10 (alkaline) | Facilitates azo bond formation |

| Solvent | Water, ethanol, or Ν,Ν-dimethylformamide | Solvent choice affects solubility and reaction rate |

| Reaction Time | 1–4 hours | Monitored to optimize yield |

| Hydrolysis Conditions | Alkaline (NaOH), room temperature to 50 °C | Converts esters to acids |

| Salt Formation | Neutralization with NaOH | Produces tetrasodium salt form |

Research Findings and Industrial Insights

- The azo coupling reaction is sensitive to substituent effects on the aromatic rings; electron-withdrawing groups such as sulfonates enhance water solubility and influence the coupling efficiency.

- The carbamoyl and oxo substituents contribute to the dye’s stability and color properties.

- Industrial synthesis prioritizes reaction scalability, environmental safety (use of aqueous media), and purification steps to remove unreacted starting materials and byproducts.

- Purification typically involves crystallization or precipitation by acidification followed by neutralization to isolate the tetrasodium salt form.

Summary Table of Preparation Steps

| Step No. | Stage | Description | Key Reagents/Conditions |

|---|---|---|---|

| 1 | Diazotization | Conversion of 4-sulfophenyl amine to diazonium salt | NaNO2, HCl, 0–5 °C |

| 2 | Azo Coupling | Coupling of diazonium salt with benzoic acid derivatives | Benzoic acid derivatives, alkaline medium |

| 3 | Functional Group Addition | Introduction of carbamoylamino and oxo groups on propyl side chains | Isocyanates/carbamoyl chlorides, controlled pH |

| 4 | Hydrolysis | Alkaline hydrolysis of ester/protected groups to free acids | NaOH, room temp to 50 °C |

| 5 | Salt Formation | Neutralization to form tetrasodium salt | NaOH |

| 6 | Purification | Isolation by precipitation/crystallization | Acidification followed by neutralization |

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((2-oxo-1-(((4-sulfophenyl)amino)carbonyl)propyl)azo)-, tetrasodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((2-oxo-1-(((4-sulfophenyl)amino)carbonyl)propyl)azo)-, tetrasodium salt is widely used in scientific research due to its versatility and stability. Some of its applications include:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and as a staining agent.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid, 3,3’-(carbonyldiimino)bis(6-((2-oxo-1-(((4-sulfophenyl)amino)carbonyl)propyl)azo)-, tetrasodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and other biomolecules, altering their function and activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Influence: The target compound’s azo groups and tetrasodium sulfonates contrast with sodium benzoate’s simplicity, which lacks chromophores but shares high solubility . Compared to iodinated benzoic acids (e.g., 25903-28-0), the target compound lacks heavy atoms but shares structural complexity via diimino and azo branches .

Solubility and Applications :

Biological Activity

Benzoic acid, 3,3'-(carbonyldiimino)bis(6-((2-oxo-1-(((4-sulfophenyl)amino)carbonyl)propyl)azo)-, tetrasodium salt, also known by its CAS number 83249-30-3, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and research findings.

Molecular Characteristics

- Molecular Formula : CHNNaOS

- Molecular Weight : 954.7234 g/mol

- Synonyms : 3,3'-(Carbonyldiimino)bis[6-[[2-oxo-1-[[(4-sulfophenyl)amino]carbonyl]propyl]azo]benzoic acid], sodium salt

The compound features a complex structure with multiple functional groups that contribute to its biological activity.

Research indicates that benzoic acid derivatives can influence various biological systems. The compound is believed to interact with several enzymatic pathways, including:

- Ubiquitin-proteasome pathway (UPP) : Promotes protein degradation.

- Autophagy-lysosome pathway (ALP) : Enhances cellular degradation processes.

Case Studies and Research Findings

- Cell-Based Assays :

- Antimicrobial Activity :

- Antioxidant Properties :

Comparative Biological Activity

The following table summarizes the biological activities observed in various studies involving benzoic acid derivatives:

Q & A

Q. What are the recommended synthesis routes for this tetrasodium salt compound, and what analytical methods validate its purity?

The synthesis of this azo-linked tetrasodium salt involves sequential diazo coupling reactions between aromatic amines and carbonyl diimino intermediates. Key steps include:

- Diazo coupling : Reacting 4-sulfophenylamine derivatives with nitrous acid to form diazonium salts, followed by coupling with carbonyl diimino precursors under controlled pH (4–6) .

- Purification : Ion-exchange chromatography or reverse-phase HPLC to isolate the tetrasodium salt form.

- Validation : LC-MS (for molecular weight confirmation) and 1H/13C NMR (to verify azo bond formation and sulfonate group positioning). Purity ≥95% is typically required for biological studies .

Q. How does the compound’s stability vary under experimental conditions (pH, temperature)?

The tetrasodium salt’s stability is pH- and temperature-dependent:

- pH stability : Degrades at extremes (pH <2 or >10), with sulfonate groups hydrolyzing at low pH. Optimal stability is observed at pH 6–8 in aqueous buffers .

- Thermal stability : Decomposes above 80°C, forming sulfonic acid byproducts. Store at 4°C in desiccated conditions for long-term stability .

- Light sensitivity : Azo bonds are prone to photodegradation; use amber vials for storage .

Q. What are the primary biological interactions of this compound in microbial models?

In microbial systems (e.g., Saccharomyces cerevisiae), the compound may act as a xenobiotic stressor due to its sulfonate and azo groups:

- Membrane transport : Multidrug resistance (MDR) transporters like Tpo1 are upregulated to efflux the compound, reducing intracellular accumulation .

- Metabolic interference : May deplete intracellular polyamines or amino acids by binding to nitrogen-rich cellular components .

- Experimental design : Use ΔTPO1 knockout strains to study transport mechanisms .

Advanced Research Questions

Q. How can metabolomics elucidate the detoxification pathways of this compound in eukaryotic cells?

Untargeted metabolomics using 1H-NMR or LC-HRMS can map detoxification pathways:

- Conjugation reactions : Identify glycine or glutathione conjugates formed via phase II metabolism .

- Time-course studies : Collect samples at 0, 2, 5, and 24 hours post-exposure to track metabolite flux .

- Data analysis : Multivariate tools (PCA, OPLS-DA) highlight metabolic shifts, e.g., altered TCA cycle intermediates or redox cofactors (NADH/NAD+) .

Q. What computational methods predict the compound’s binding affinity to microbial transporters?

Molecular docking and MD simulations are used to study transporter interactions:

- Target selection : Model the Tpo1 transporter (PDB: unavailable; homology modeling required) .

- Docking software : AutoDock Vina or Schrödinger Suite to predict binding poses with the sulfonate and azo moieties.

- Validation : Compare computational results with experimental IC50 values from transporter inhibition assays .

Q. How does the compound’s structure influence its spectral properties in UV-Vis and fluorescence assays?

The azo and sulfonate groups dominate its spectral behavior:

- UV-Vis : Strong absorbance at 450–550 nm (azo π→π* transitions). Solvent polarity shifts λmax by ~20 nm .

- Fluorescence quenching : Acts as a quencher in Förster resonance energy transfer (FRET) assays due to electron-deficient azo bonds.

- Applications : Design ratiometric probes by conjugating the compound to fluorescent tags (e.g., fluorescein derivatives) .

Q. What environmental degradation products form under simulated wastewater conditions?

Advanced oxidation processes (AOPs) generate degradation intermediates:

- Photocatalysis : TiO2/UV treatment cleaves azo bonds, producing sulfophenyl amines and carbonyl fragments .

- LC-QTOF analysis : Identifies transient intermediates like 3-sulfobenzoic acid and 4-aminophenyl sulfonate .

- Toxicity assessment : Use Daphnia magna bioassays to evaluate residual ecotoxicity of degradation products .

Data Contradictions and Resolution

Q. Discrepancies in reported cytotoxicity: How to address variability across cell lines?

Conflicting cytotoxicity data (e.g., IC50 ranging 10–100 μM) arise from:

- Cell-specific transporters : Overexpression of ABC transporters in cancer lines reduces intracellular accumulation .

- Media composition : Serum proteins (e.g., albumin) bind the compound, altering bioavailability. Use serum-free conditions for consistency .

- Resolution : Normalize data to intracellular concentration (measured via ICP-MS) rather than extracellular dose .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.